What are the physical and chemical properties of 2-methyl-5-hexen-2-ol?
What are the physical and chemical properties of 2-methyl-5-hexen-2-ol?
An In-depth Technical Guide to the Physical and Chemical Properties of 2-methyl-5-hexen-2-ol
Introduction
2-methyl-5-hexen-2-ol is a bifunctional organic molecule featuring both a tertiary alcohol and a terminal alkene. This unique structural arrangement imparts a distinct profile of physical properties and chemical reactivity, making it a valuable intermediate in organic synthesis. As a tertiary alcohol, it exhibits resistance to oxidation, while the terminal double bond is susceptible to a variety of electrophilic addition reactions. The spatial relationship between these two functional groups also allows for the potential of intramolecular cyclization reactions, leading to the formation of heterocyclic compounds.
This guide provides a comprehensive overview of the physical and chemical properties of 2-methyl-5-hexen-2-ol, intended for researchers, chemists, and professionals in drug development. We will delve into its structural characteristics, physicochemical parameters, spectral signatures, and characteristic chemical transformations. Furthermore, this document outlines exemplary experimental protocols and safety considerations, grounding theoretical knowledge in practical laboratory application.
Compound Identification and Structure
Correctly identifying a chemical compound is the foundation of all scientific investigation. The following section provides the key identifiers for 2-methyl-5-hexen-2-ol.
The structure consists of a six-carbon hexane chain with a double bond at the 5-position (a terminal alkene) and a hydroxyl group (-OH) and a methyl group (-CH₃) both attached to the 2-position, creating a tertiary alcohol.
| Identifier | Value | Source |
| IUPAC Name | 2-methylhex-5-en-2-ol | [1] |
| CAS Number | 16744-89-1 | [1][2] |
| Molecular Formula | C₇H₁₄O | [1][2][3] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| InChI Key | RVHXDRXNRJQLGG-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC(C)(CCC=C)O | [1] |
Physical and Physicochemical Properties
The physical properties of 2-methyl-5-hexen-2-ol are dictated by its molecular structure. The presence of the hydroxyl group allows for hydrogen bonding, which typically results in a higher boiling point and greater water solubility compared to alkanes of similar molecular weight. However, the relatively long carbon chain imparts significant nonpolar character, moderating these effects.
| Property | Value | Unit | Source / Note |
| Appearance | Colorless to pale yellow liquid | - | Assumed based on isomers[4][5] |
| Density | 0.839 | g/mL | [3] |
| Boiling Point | 163.2 | °C at 760 mmHg | For isomer 5-methyl-5-hexen-2-ol[6][7] |
| Flash Point | 61.6 | °C | For isomer 5-methyl-5-hexen-2-ol[6][7] |
| Refractive Index | 1.434 | - | [3] |
| Water Solubility | 4866 | mg/L at 25 °C | Estimated for isomer 5-methyl-5-hexen-2-ol[4][5] |
| LogP (o/w) | 1.6 | - | Computed by XLogP3[1] |
Chemical Properties and Reactivity
The chemistry of 2-methyl-5-hexen-2-ol is defined by the interplay of its two functional groups: the tertiary alcohol and the terminal alkene.
Reactivity of the Tertiary Alcohol
The hydroxyl group is situated on a tertiary carbon, which is a carbon atom bonded to three other carbon atoms. This structural feature has two primary consequences:
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Resistance to Oxidation: Unlike primary or secondary alcohols, tertiary alcohols cannot be oxidized without breaking carbon-carbon bonds. Reagents such as chromic acid or potassium permanganate will not readily convert the alcohol to a ketone or carboxylic acid under standard conditions. This stability is a key differentiator in synthetic planning.
-
Susceptibility to SN1 Substitution: In the presence of strong acids (e.g., HBr, HCl), the hydroxyl group can be protonated to form a good leaving group (water). The departure of water generates a relatively stable tertiary carbocation at the C2 position. This carbocation can then be attacked by a nucleophile, leading to substitution products.
Reactivity of the Alkene
The terminal C=C double bond is electron-rich and readily undergoes electrophilic addition reactions. Some characteristic reactions include:
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Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, or Ni), hydrogen gas (H₂) will add across the double bond to yield the corresponding saturated alcohol, 2-methyl-2-hexanol.
-
Halogenation: Electrophiles like bromine (Br₂) or chlorine (Cl₂) will add across the double bond to form a dihaloalkane, 5,6-dihalo-2-methyl-2-hexanol.
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Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms (C6), and the halide will add to the more substituted carbon (C5), forming 5-halo-2-methyl-2-hexanol.
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Hydration: Acid-catalyzed addition of water will also follow Markovnikov's rule, leading to the formation of a diol, 2-methylhexane-2,5-diol.
Intramolecular Cyclization
A particularly noteworthy reaction for a molecule with this structure is acid-catalyzed intramolecular cyclization. Protonation of the double bond can generate a secondary carbocation at the C5 position. This carbocation can then be attacked by the lone pair of electrons on the oxygen atom of the hydroxyl group. This nucleophilic attack results in the formation of a five-membered ring, a substituted tetrahydrofuran derivative (2,2,5-trimethyltetrahydrofuran). This type of reaction is a powerful tool in the synthesis of cyclic ethers.
Spectroscopic and Chromatographic Characterization
Confirming the identity and purity of 2-methyl-5-hexen-2-ol relies on a combination of modern analytical techniques.
Workflow for Structural Elucidation
The following diagram outlines a typical workflow for the characterization of a synthesized sample of 2-methyl-5-hexen-2-ol.
Caption: Workflow for purification and structural confirmation.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a broad singlet for the hydroxyl proton (-OH), a singlet for the two equivalent methyl groups at C2, multiplets for the methylene protons at C3 and C4, and distinct signals in the vinyl region (4.9-5.9 ppm) for the three protons of the terminal alkene.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule, including signals for the quaternary carbon at C2, the two carbons of the double bond, and the four other aliphatic carbons.
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Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Key expected absorptions include a broad peak around 3300-3500 cm⁻¹ for the O-H stretch of the alcohol, a sharp peak around 1640 cm⁻¹ for the C=C stretch of the alkene, and C-H stretching peaks just above and below 3000 cm⁻¹.[2]
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Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 114. Fragmentation patterns would include the loss of a methyl group (m/z 99) and the loss of water (m/z 96) from the molecular ion.
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Gas Chromatography (GC): GC is an excellent technique for assessing the purity of the compound and is often coupled with mass spectrometry (GC-MS) for definitive identification. The NIST Chemistry WebBook lists gas chromatography data for this compound.[2]
Exemplary Experimental Protocol: Acid-Catalyzed Intramolecular Cyclization
This protocol describes a representative procedure for the synthesis of 2,2,5-trimethyltetrahydrofuran from 2-methyl-5-hexen-2-ol. This protocol is self-validating by including steps for reaction monitoring and product purification, which inherently confirm the reaction's success.
Objective: To synthesize 2,2,5-trimethyltetrahydrofuran via acid-catalyzed intramolecular cyclization.
Materials:
-
2-methyl-5-hexen-2-ol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Sulfuric Acid (H₂SO₄), 10 mol%
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel
Procedure:
-
Reaction Setup: Dissolve 2-methyl-5-hexen-2-ol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. The use of an anhydrous solvent is critical to prevent the competing intermolecular hydration of the alkene.
-
Catalyst Addition: Slowly add 10 mol% sulfuric acid to the stirred solution at 0 °C (ice bath). The catalytic amount of strong acid is sufficient to protonate the alkene and initiate the cyclization cascade without causing excessive side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC, observing the disappearance of the starting material.
-
Work-up and Quenching: Once the reaction is complete, quench the acid catalyst by slowly adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the acid, stopping the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This removes residual acid and water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄. The drying agent removes trace amounts of water. Filter the mixture to remove the drying agent.
-
Solvent Removal and Purification: Remove the DCM solvent using a rotary evaporator. The crude product can then be purified by fractional distillation under reduced pressure to yield the pure 2,2,5-trimethyltetrahydrofuran.
Safety and Handling
2-methyl-5-hexen-2-ol is classified as a hazardous substance and requires careful handling.
-
GHS Hazard Statements: According to GHS classifications, this compound is a flammable liquid and vapor (H226). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautions for Use: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[8]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.
Conclusion
2-methyl-5-hexen-2-ol is a versatile chemical building block whose properties are a direct reflection of its bifunctional nature. The stability of its tertiary alcohol group combined with the reactivity of its terminal alkene allows for a wide range of selective chemical transformations. A thorough understanding of its physical properties, spectral characteristics, and reactivity, as outlined in this guide, is essential for its effective application in research and development. Proper safety and handling procedures must be followed to mitigate the risks associated with this flammable and irritant compound.
References
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National Institute of Standards and Technology (NIST). (n.d.). 2-Methyl-5-hexen-2-ol. NIST Chemistry WebBook. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2-methyl-5-hexen-2-ol. Stenutz. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Hexen-2-ol, 2-methyl-. PubChem. Retrieved from [Link]
-
LookChem. (n.d.). Cas 50551-88-7, 5-METHYL-5-HEXEN-2-OL. Retrieved from [Link]
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Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Retrieved from [Link]
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The Good Scents Company. (n.d.). 5-methyl-5-hexen-2-ol. Retrieved from [Link]
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FlavScents. (n.d.). 5-methyl-5-hexen-2-ol. Retrieved from [Link]
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